2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid
Overview
Description
2-[3-(4-Chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C13H18ClNO5S and its molecular weight is 335.80 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({3-[(4-chlorophenyl)thio]propyl}amino)ethanol ethanedioate (salt) is 335.0594215 g/mol and the complexity rating of the compound is 223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Identification
- Metabolite Identification : Research has identified metabolites of chlorphenoxamine, a compound structurally related to 2-({3-[(4-chlorophenyl)thio]propyl}amino)ethanol ethanedioate, in human urine. These metabolites include chlorphenoxamine-N-oxide, 1-(4-chlorophenyl)-1-phenylethanol, and several hydroxyphenyl ethanols, indicating extensive metabolic transformation of chlorphenoxamine and potentially similar compounds in the human body (Goenechea et al., 1987).
Excretion Patterns
- Novel Neuromodulator RWJ-333369 : A study on RWJ-333369, which shares some chemical features with the compound , detailed its extensive metabolism and excretion patterns in humans, highlighting the body's ability to process and eliminate such substances. The study found that RWJ-333369 is extensively metabolized, with major pathways including O-glucuronidation and hydrolysis followed by oxidation (Mannens et al., 2007).
Environmental and Health Impacts
- Persistent Organic Pollutants : Persistent organic pollutants (POPs), including chlorinated compounds similar to 2-({3-[(4-chlorophenyl)thio]propyl}amino)ethanol ethanedioate, have been studied for their impact on human health and the environment. Research in West Africa on POPs has shown temporal trends of these compounds in adults, indicating exposure from environmental sources and potential health implications (Linderholm et al., 2010).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfanylpropylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNOS.C2H2O4/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14;3-1(4)2(5)6/h2-5,13-14H,1,6-9H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKDIHRKFCOJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCNCCO)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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